molecular formula C19H25FN2O3 B7079117 N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)-2-(3-fluoro-1-adamantyl)acetamide

N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)-2-(3-fluoro-1-adamantyl)acetamide

Cat. No.: B7079117
M. Wt: 348.4 g/mol
InChI Key: JDGHGNIMHRFCPN-UHFFFAOYSA-N
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Description

“N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)-2-(3-fluoro-1-adamantyl)acetamide” is a synthetic organic compound that features a cyclopropyl group, a dioxopyrrolidinyl moiety, and a fluoro-adamantyl acetamide structure

Properties

IUPAC Name

N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)-2-(3-fluoro-1-adamantyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O3/c20-19-7-11-3-12(8-19)6-18(5-11,10-19)9-16(24)22(13-1-2-13)14-4-15(23)21-17(14)25/h11-14H,1-10H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGHGNIMHRFCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CC(=O)NC2=O)C(=O)CC34CC5CC(C3)CC(C5)(C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)-2-(3-fluoro-1-adamantyl)acetamide” likely involves multiple steps, including the formation of the cyclopropyl group, the dioxopyrrolidinyl ring, and the fluoro-adamantyl acetamide linkage. Typical synthetic routes may involve:

    Cyclopropylation: Introduction of the cyclopropyl group via cyclopropanation reactions.

    Formation of Dioxopyrrolidinyl Ring: Utilizing reactions such as cyclization of appropriate precursors.

    Fluoro-adamantyl Acetamide Formation: Coupling reactions to attach the fluoro-adamantyl group to the acetamide backbone.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or adamantyl groups.

    Reduction: Reduction reactions could target the carbonyl groups in the dioxopyrrolidinyl moiety.

    Substitution: The fluoro group on the adamantyl ring may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand or catalyst in organic reactions.

    Materials Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Biochemical Probes: Use in studying biological pathways or as a molecular probe.

Medicine

    Drug Development: Potential as a lead compound for developing new pharmaceuticals.

Industry

    Specialty Chemicals: Use in the production of high-value specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)-2-(3-chloro-1-adamantyl)acetamide
  • N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)-2-(3-bromo-1-adamantyl)acetamide

Uniqueness

The presence of the fluoro group in “N-cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)-2-(3-fluoro-1-adamantyl)acetamide” may impart unique chemical properties such as increased metabolic stability, altered electronic properties, and enhanced binding affinity in biological systems compared to its chloro or bromo analogs.

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